Cdiba

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

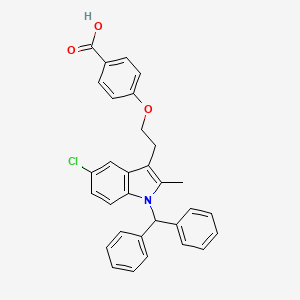

4-[2-(1-benzhydryl-5-chloro-2-methylindol-3-yl)ethoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26ClNO3/c1-21-27(18-19-36-26-15-12-24(13-16-26)31(34)35)28-20-25(32)14-17-29(28)33(21)30(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-17,20,30H,18-19H2,1H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJGWNYPOLQBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCOC5=CC=C(C=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesizing Complementary DNA (cDNA) from Messenger RNA (mRNA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for synthesizing complementary DNA (cDNA) from messenger RNA (mRNA). The process of reverse transcription is a cornerstone of molecular biology, enabling the study of gene expression and the cloning of eukaryotic genes. This document details the enzymatic reactions, priming strategies, and experimental protocols critical for successful cDNA synthesis.

Core Principles of cDNA Synthesis

The synthesis of cDNA from an mRNA template is catalyzed by the enzyme reverse transcriptase, an RNA-dependent DNA polymerase.[1][2] This process, known as reverse transcription, generates a single-stranded DNA molecule, termed first-strand cDNA, which is complementary to the mRNA template. Subsequently, a second, complementary DNA strand can be synthesized to create a double-stranded cDNA (dscDNA) molecule, which can be used in a variety of downstream applications, including gene cloning, quantitative polymerase chain reaction (qPCR), and the construction of cDNA libraries.[2][3]

The key components of a first-strand cDNA synthesis reaction include:

-

mRNA Template: The starting material containing the genetic information to be transcribed.

-

Reverse Transcriptase: The enzyme that polymerizes the cDNA strand.

-

Primers: Short oligonucleotides that provide a 3'-hydroxyl group for the initiation of DNA synthesis.

-

Deoxynucleoside Triphosphates (dNTPs): The building blocks for the new DNA strand.

-

Buffer: Provides the optimal pH and ionic conditions for the reverse transcriptase.

-

RNase Inhibitor: Protects the mRNA template from degradation by ribonucleases.

First-Strand cDNA Synthesis: Priming Strategies

The choice of priming strategy is a critical determinant of the specificity and representation of the resulting cDNA. Three main types of primers are used for first-strand synthesis: oligo(dT) primers, random primers, and gene-specific primers.

Oligo(dT) Primers

Oligo(dT) primers are short sequences of deoxythymidine that anneal to the polyadenylated (poly(A)) tail found at the 3' end of most eukaryotic mRNAs.[4][5] This strategy is highly specific for mRNA and ensures that the synthesized cDNA corresponds to protein-coding genes.[1] However, a potential drawback is that reverse transcriptase may not always reach the 5' end of long mRNA transcripts, leading to underrepresentation of the 5' regions.[1][6]

Random Primers

Random primers are typically hexamers or longer oligonucleotides with random sequences that can anneal at multiple points along the length of an RNA molecule.[4] This approach allows for the synthesis of cDNA from all types of RNA, including mRNA, ribosomal RNA (rRNA), and transfer RNA (tRNA).[4] Random primers can generate a higher yield of cDNA compared to oligo(dT) primers and are particularly useful for templates with significant secondary structure or for non-polyadenylated RNA.[1][7] However, they produce shorter cDNA fragments and the resulting cDNA pool is not specific to mRNA.[5]

Gene-Specific Primers (GSPs)

Gene-specific primers are designed to be complementary to a specific sequence within the target RNA. This method offers the highest specificity and is often used in one-step RT-PCR applications where the goal is to amplify a particular gene of interest. The main limitation of GSPs is that a different primer is required for each target gene.

Second-Strand cDNA Synthesis

Following the synthesis of the first cDNA strand, the mRNA template is typically removed, and a second, complementary DNA strand is synthesized. A widely used method for second-strand synthesis is the Gubler-Hoffman procedure.[8][9] This method utilizes a combination of RNase H, DNA Polymerase I, and DNA ligase.[9][10] RNase H introduces nicks in the RNA strand of the RNA-DNA hybrid, creating 3'-hydroxyl groups that can be used as primers by DNA Polymerase I.[2] DNA Polymerase I then synthesizes the second DNA strand while its 5' to 3' exonuclease activity removes the RNA fragments.[2] Finally, DNA ligase joins the newly synthesized DNA fragments to create a continuous double-stranded cDNA molecule.[2][10]

Quantitative Data on cDNA Synthesis

The efficiency of cDNA synthesis can be influenced by various factors, including the choice of reverse transcriptase, priming strategy, and the specific commercial kit used. The following tables summarize quantitative data from comparative studies.

| Kit | Target Gene | Linearity (r²) | mRNA/cDNA Ratio Variation |

| Kit 1 | ß2M | >0.99 | Significant |

| Kit 1 | PPIA | >0.99 | Significant |

| Kit 1 | iNOS | <0.99 | Significant |

| Kit 2 | ß2M | >0.99 | Significant |

| Kit 2 | PPIA | >0.99 | Significant |

| Kit 2 | iNOS | <0.99 | Significant |

| Kit 3 | ß2M | >0.99 | Significant |

| Kit 3 | PPIA | >0.99 | Significant |

| Kit 3 | iNOS | >0.99 | Significant |

| Kit 4 | ß2M | >0.99 | Significant |

| Kit 4 | PPIA | >0.99 | Significant |

| Kit 4 | iNOS | <0.99 | Significant |

| Data adapted from a study comparing four different cDNA synthesis kits. Linearity was assessed by the correlation between mRNA concentration and cDNA output. The mRNA/cDNA ratio showed significant variation between kits and target genes, highlighting the importance of consistent kit usage within a study.[11] |

| cDNA Synthesis Kit | cDNA Yield (ng cDNA per ng RNA) |

| SuperScript First-Strand Synthesis System | 3.2 ± 1.2 |

| Maxima First Strand | 1.9 ± 0.9 |

| RevertAid First Strand | 1.6 ± 0.4 |

| OneScript Plus cDNA Synthesis Kit | 0.8 ± 0.7 |

| This table shows a comparison of cDNA yields from different commercial kits using RNA extracted from snake venom. The SuperScript kit demonstrated the highest cDNA yield.[12] |

| Reverse Transcriptase | Priming Strategy | cDNA Synthesis Yield (%) |

| Maxima H- | Oligo(dT) | 71 |

| SuperScript IV | Oligo(dT) | 67 |

| SuperScript III | Oligo(dT) | 67 |

| qScript | Oligo(dT) | 66 |

| SensiScript | Oligo(dT) | 40 |

| SuperScript IV | RT primers mixture | >80 |

| Maxima H- | RT primers mixture | >80 |

| MMLV | RT primers mixture | 44 |

| SensiScript | RT primers mixture | 43 |

| This table presents the cDNA synthesis yields for various reverse transcriptases using either oligo(dT) primers or a mixture of random hexamers and oligo(dT)s. SuperScript IV and Maxima H- showed the highest yields.[13] |

Experimental Protocols

Detailed Methodology for First-Strand cDNA Synthesis

This protocol is a general guideline and may require optimization depending on the specific reverse transcriptase and RNA template used.

1. RNA Template Preparation:

-

Start with high-quality, intact RNA. The amount of RNA can range from picograms to micrograms.

-

To remove any contaminating genomic DNA, treat the RNA sample with DNase I. Inactivate the DNase I by heat treatment prior to the reverse transcription reaction.

2. Reaction Setup (on ice):

-

In a sterile, nuclease-free tube, combine the following components:

-

Template RNA: 1 pg - 5 µg

-

Primer (Oligo(dT) or Random Hexamers): 50-100 ng

-

dNTP Mix (10 mM each): 1 µL

-

Nuclease-free water: to a final volume of 13 µL

-

3. Denaturation and Annealing:

-

Mix the components gently and centrifuge briefly.

-

Incubate the tube at 65°C for 5 minutes to denature the RNA secondary structure and allow the primers to anneal.

-

Immediately place the tube on ice for at least 1 minute.

4. Reverse Transcription Reaction:

-

Prepare a master mix containing the following components for each reaction:

-

5X RT Buffer: 4 µL

-

RNase Inhibitor (e.g., 40 U/µL): 1 µL

-

Reverse Transcriptase (e.g., 200 U/µL): 1 µL

-

-

Add 6 µL of the master mix to the denatured RNA-primer mixture. The final reaction volume will be 20 µL.

-

Mix gently by pipetting up and down and centrifuge briefly.

5. Incubation:

-

For Oligo(dT) primed reactions: Incubate at 42-50°C for 30-60 minutes.

-

For Random Primer primed reactions: Incubate at 25°C for 10 minutes, followed by 42-50°C for 30-60 minutes.

-

The optimal incubation temperature depends on the thermostability of the reverse transcriptase being used. Higher temperatures can help to overcome complex RNA secondary structures.

6. Reaction Termination:

-

Inactivate the reverse transcriptase by heating the reaction at 85°C for 5 minutes.

-

The synthesized first-strand cDNA is now ready for downstream applications or can be stored at -20°C.

Detailed Methodology for Second-Strand cDNA Synthesis (Gubler-Hoffman Method)

1. Reaction Setup (on ice):

-

To the 20 µL first-strand cDNA reaction, add the following components:

-

Nuclease-free water: 91 µL

-

10X Second-Strand Buffer: 30 µL

-

dNTP Mix (10 mM each): 3 µL

-

DNA Polymerase I (10 U/µL): 4 µL

-

RNase H (2 U/µL): 1 µL

-

DNA Ligase (10 U/µL): 1 µL

-

-

The final reaction volume will be 150 µL.

2. Incubation:

-

Mix the components gently and centrifuge briefly.

-

Incubate the reaction at 16°C for 2 hours.

3. Reaction Termination:

-

Add 10 µL of 0.5 M EDTA to stop the reaction.

4. Purification:

-

Purify the double-stranded cDNA using a column-based purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

The purified dscDNA is ready for downstream applications such as ligation into a cloning vector.

Visualizing the cDNA Synthesis Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Workflow of cDNA synthesis from mRNA.

Caption: Mechanism of second-strand cDNA synthesis.

References

- 1. cDNA synthesis using random hexamer vs. oligo dt primers - Molecular Biology [protocol-online.org]

- 2. youtube.com [youtube.com]

- 3. neb.com [neb.com]

- 4. toptipbio.com [toptipbio.com]

- 5. quora.com [quora.com]

- 6. researchgate.net [researchgate.net]

- 7. Higher random oligo concentration improves reverse transcription yield of cDNA from bioptic tissues and quantitative RT-PCR reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Second-strand cDNA synthesis with E. coli DNA polymerase I and RNase H: the fate of information at the mRNA 5' terminus and the effect of E. coli DNA ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of Four Methods of RNA Extraction and cDNA Synthesis from The Venom of Peruvian Snakes of the Genus Bothrops of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

The Cornerstone of Transcriptomics: A Technical Guide to the Role of Reverse Transcriptase in cDNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and genomics, the conversion of RNA into complementary DNA (cDNA) is a foundational technique, enabling the study of gene expression, the discovery of novel transcripts, and the production of recombinant proteins. At the heart of this process lies reverse transcriptase, an enzyme that uniquely synthesizes DNA from an RNA template. This guide provides an in-depth exploration of the pivotal role of reverse transcriptase in cDNA synthesis, detailing the enzymatic mechanisms, experimental protocols, and critical considerations for successful application in research and development.

The Enzymatic Engine: Properties of Reverse Transcriptase

Reverse transcriptases (RTs) are DNA polymerases that utilize an RNA template to synthesize a complementary DNA strand.[1] The selection of an appropriate reverse transcriptase is paramount for the success of cDNA synthesis, as different enzymes possess distinct characteristics that influence the length, yield, and fidelity of the resulting cDNA.[2][3]

Key enzymatic activities and properties include:

-

RNA-Dependent DNA Polymerase Activity: This is the canonical function of reverse transcriptase, catalyzing the polymerization of deoxynucleoside triphosphates (dNTPs) in a 5' to 3' direction, using an RNA molecule as a template.[1]

-

DNA-Dependent DNA Polymerase Activity: Some reverse transcriptases can also use a single-stranded DNA template to synthesize the complementary strand, a feature utilized in second-strand cDNA synthesis.[1]

-

RNase H Activity: This intrinsic enzymatic activity degrades the RNA strand within an RNA:DNA hybrid.[1] While essential for some downstream applications, RNase H activity can prematurely degrade the RNA template, leading to truncated cDNA products.[1][4] Consequently, many commercially available reverse transcriptases are engineered to have reduced or no RNase H activity (RNase H-).[1][3]

-

Thermostability: The optimal temperature at which a reverse transcriptase functions is a critical parameter. Higher thermostability allows for the reverse transcription reaction to be performed at elevated temperatures, which is crucial for resolving RNA secondary structures (e.g., hairpins) and GC-rich regions that can impede enzyme processivity.[1][5]

-

Processivity: This refers to the number of nucleotides the enzyme can incorporate in a single binding event. High processivity is desirable for the synthesis of long, full-length cDNA.[3]

-

Fidelity: The accuracy of the synthesized cDNA sequence is determined by the fidelity of the reverse transcriptase. These enzymes lack a 3' to 5' exonuclease proofreading activity, making them more error-prone than many DNA polymerases.[2]

A Comparative Overview of Common Reverse Transcriptases

The choice of reverse transcriptase significantly impacts the outcome of cDNA synthesis. Wild-type enzymes, such as those from Avian Myeloblastosis Virus (AMV) and Moloney Murine Leukemia Virus (M-MuLV), have been largely superseded by engineered variants with improved characteristics.[3][6] M-MuLV reverse transcriptase, for instance, has lower RNase H activity and is capable of synthesizing longer cDNA strands compared to AMV RT.[3] Further engineering has led to enzymes with enhanced thermostability and processivity.[3]

| Enzyme Type | Key Characteristics | Optimal Temperature | RNase H Activity | cDNA Length |

| Avian Myeloblastosis Virus (AMV) RT | High thermostability | 42-48°C | High | Shorter transcripts |

| Moloney Murine Leukemia Virus (M-MuLV) RT | Lower RNase H activity than AMV | 37-42°C | Present | Up to 7 kb[3] |

| Engineered M-MuLV RT (e.g., SuperScript™ series, Maxima™ H Minus) | High thermostability, reduced or no RNase H activity, high processivity | 42-55°C | Reduced or Absent | >12 kb[6] |

A study comparing the performance of various commercially available reverse transcriptases for single-cell studies highlighted significant differences in their efficiency and sensitivity.

| Reverse Transcriptase | Absolute Yield (Oligo(dT) priming) | Absolute Yield (RT primers mixture) |

| Maxima H- | 71% | >100% |

| SuperScript IV | 67% | >100% |

| SuperScript III | 67% | Not specified |

| qScript | 66% | Not specified |

| MMLV | Not specified | 44% |

| SensiScript | 40% | 43% |

Data adapted from a performance comparison of reverse transcriptases in single-cell studies. The yield, particularly with a mixture of primers, can exceed 100% due to multiple priming events on a single RNA molecule.[7]

The Mechanism of cDNA Synthesis: A Two-Step Process

The synthesis of double-stranded cDNA from an mRNA template is a sequential process involving first-strand synthesis followed by second-strand synthesis.

First-Strand cDNA Synthesis

This initial step involves the creation of an RNA:DNA hybrid molecule. The essential components for this reaction are:

-

RNA template: High-quality, intact RNA is crucial for the synthesis of full-length cDNA.[8] It is imperative to remove any contaminating genomic DNA by treating the RNA sample with DNase I.[3][8]

-

Reverse Transcriptase: The enzyme responsible for catalyzing the synthesis of the cDNA strand.

-

Primers: Short oligonucleotides that provide a 3'-hydroxyl group for the initiation of DNA synthesis. The choice of primer is critical and depends on the downstream application.[8]

-

Oligo(dT) primers: These primers, typically 12-20 nucleotides in length, bind to the poly(A) tail of eukaryotic mRNAs, ensuring the synthesis of full-length transcripts.[9][10] This method is not suitable for RNAs lacking a poly(A) tail, such as prokaryotic mRNA.[10]

-

Random hexamers: These are short, random sequences of six nucleotides that can anneal at multiple points along the RNA template. This approach is useful for transcribing RNA species that lack a poly(A) tail or for generating cDNA from fragmented RNA.[10]

-

Gene-specific primers (GSPs): These primers are designed to be complementary to a specific RNA sequence of interest, thereby enriching the cDNA product for a particular transcript.[8][11]

-

-

dNTPs: A mixture of deoxyadenosine triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP).

-

Buffer: Provides the optimal pH and ionic strength for the reverse transcriptase.

-

RNase inhibitor: Protects the RNA template from degradation by contaminating ribonucleases.[8]

Second-Strand cDNA Synthesis

Following the synthesis of the first cDNA strand, the RNA template is removed, and a complementary DNA strand is synthesized to generate double-stranded cDNA. Several methods exist for this step:

-

RNase H and DNA Polymerase I: This is a common method where RNase H is used to create nicks and gaps in the RNA strand of the RNA:DNA hybrid.[9][12] These nicks provide 3'-OH priming sites for DNA Polymerase I, which then synthesizes the second strand while its 5' to 3' exonuclease activity removes the RNA template.[9][12] DNA ligase is then used to seal the nicks in the second strand.[9]

-

Gubler-Hoffman Method: This method utilizes RNase H to partially degrade the RNA template, leaving small RNA fragments to act as primers for the synthesis of the second strand by DNA Polymerase I.[12]

-

Self-Priming: In this method, the 3' end of the first cDNA strand forms a hairpin loop that serves as a primer for second-strand synthesis by the Klenow fragment of DNA polymerase I. The hairpin loop is subsequently cleaved by a single-strand-specific nuclease, such as S1 nuclease.

Experimental Protocols

The following provides a generalized protocol for two-step cDNA synthesis. It is essential to consult the manufacturer's instructions for specific reverse transcriptase enzymes and kits.

First-Strand cDNA Synthesis Protocol

-

RNA Template Preparation:

-

Start with high-quality total RNA or mRNA.

-

To remove contaminating genomic DNA, treat the RNA sample with DNase I. Follow the manufacturer's protocol for DNase I treatment and subsequent inactivation or removal of the enzyme.[4][8] A common inactivation step is to add EDTA and heat the sample.[4]

-

The purity of the RNA should be assessed by spectrophotometry (A260/A280 ratio > 1.8 and A260/A230 ratio > 2.0).[8]

-

-

Reaction Setup:

-

On ice, combine the following in a sterile, nuclease-free tube:

-

RNA template (e.g., 1 µg)

-

Primer (e.g., oligo(dT) or random hexamers)

-

Nuclease-free water to a final volume of ~10-12 µL.

-

-

Mix gently and centrifuge briefly.

-

-

Primer Annealing:

-

Reverse Transcription Reaction:

-

On ice, add the following components to the annealed RNA-primer mixture:

-

5X Reaction Buffer

-

dNTP mix (10 mM each)

-

RNase inhibitor

-

Reverse Transcriptase enzyme

-

Nuclease-free water to a final volume of 20 µL.

-

-

Mix gently and centrifuge briefly.

-

-

Incubation:

-

Enzyme Inactivation:

-

Terminate the reaction by heating at 70-85°C for 5-15 minutes.[10]

-

-

Storage:

-

The resulting first-strand cDNA can be used immediately for second-strand synthesis or stored at -20°C.

-

Second-Strand cDNA Synthesis Protocol (using RNase H and DNA Polymerase I)

-

Reaction Setup:

-

On ice, to the 20 µL of the first-strand reaction, add the following:

-

Nuclease-free water

-

10X Second-Strand Buffer

-

dNTP mix

-

RNase H

-

E. coli DNA Polymerase I

-

E. coli DNA Ligase

-

-

The final reaction volume is typically 100 µL.

-

-

Incubation:

-

Incubate the reaction at 16°C for 2 hours.[12]

-

-

Optional: Blunting of cDNA ends:

-

Add T4 DNA Polymerase and incubate at 16°C for 5 minutes to create blunt-ended cDNA.

-

-

Reaction Termination:

-

Add EDTA to stop the reaction.

-

-

Purification:

-

Purify the double-stranded cDNA using phenol/chloroform extraction followed by ethanol precipitation or by using a column-based purification kit.

-

Conclusion

Reverse transcriptase is an indispensable tool in modern molecular biology, providing the crucial link between the transcriptome and the analytical power of DNA-based technologies. A thorough understanding of the properties of different reverse transcriptases, the intricacies of the cDNA synthesis mechanism, and the critical parameters of the experimental protocol is essential for researchers, scientists, and drug development professionals to generate high-quality cDNA for a wide array of downstream applications, from gene expression analysis to the construction of cDNA libraries for drug target discovery. The continued engineering of reverse transcriptase enzymes promises further improvements in efficiency, fidelity, and processivity, expanding the horizons of RNA research.

References

- 1. Reverse Transcriptase Properties | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]

- 3. Five Steps to Optimal cDNA Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. quantabio.com [quantabio.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. neb.com [neb.com]

- 7. biorxiv.org [biorxiv.org]

- 8. pcrbio.com [pcrbio.com]

- 9. youtube.com [youtube.com]

- 10. Reverse Transcription Reaction Setup | Thermo Fisher Scientific - US [thermofisher.com]

- 11. bio-rad.com [bio-rad.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Complementary DNA (cDNA) synthesis by reverse transcription [bio-protocol.org]

The Architecture of Gene Expression: A Technical Guide to cDNA Libraries

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles of complementary DNA (cDNA) libraries, a cornerstone technology in molecular biology that provides a snapshot of the actively expressed genes within a specific cell population at a given time. Understanding the nuances of their construction and application is critical for researchers and professionals involved in drug discovery and development, as these libraries are instrumental in identifying novel drug targets, elucidating disease mechanisms, and screening for therapeutic candidates.

Core Principles of cDNA Libraries

A cDNA library is a collection of cloned DNA fragments that are complementary to the messenger RNA (mRNA) molecules from a particular cell or tissue. Unlike genomic DNA libraries, which represent the entire genome of an organism, including non-coding regions like introns and regulatory sequences, cDNA libraries exclusively represent the transcriptome—the set of all RNA transcripts, which are the templates for protein synthesis.[1][2] This fundamental difference makes cDNA libraries exceptionally powerful for studying gene expression and protein-coding sequences.

The construction of a cDNA library is a multi-step process that begins with the isolation of mRNA and culminates in the cloning of the resulting cDNA into a vector, which is then propagated in a host organism, typically E. coli. The fidelity and completeness of the library are paramount to its utility.

Quantitative Data in cDNA Library Construction

The efficiency of each step in the construction of a cDNA library directly impacts the quality and representativeness of the final library. The following tables summarize key quantitative parameters that are critical for assessing the success of the library construction process.

Table 1: Typical Yield of Total and Poly(A)+ RNA from Various Sources

| Tissue/Cell Type | Starting Material | Typical Total RNA Yield | Typical Poly(A)+ RNA Yield (% of Total RNA) |

| Liver | 1 mg | 6-10 µg | 1-5% |

| Spleen | 1 mg | 4-8 µg | 1-5% |

| Brain | 1 mg | 1-3 µg | 1-5% |

| Muscle | 1 mg | 0.5-1.5 µg | 1-5% |

| Cultured Fibroblasts | 1 x 10⁶ cells | 5-10 µg | 1-5% |

| Cultured Lymphocytes | 1 x 10⁶ cells | 1-5 µg | 1-5% |

Data compiled from multiple sources providing general estimates. Actual yields can vary based on the specific protocol and the physiological state of the source material.[3][4][5]

Table 2: Efficiency and Quality Control Metrics for cDNA Library Construction

| Parameter | Typical Range/Value | Significance |

| First-Strand Synthesis Efficiency | 30-50% conversion of mRNA to cDNA | Indicates the efficiency of the reverse transcriptase enzyme. |

| Second-Strand Synthesis Yield | 70-90% of first-strand yield | Reflects the efficiency of converting single-stranded cDNA to double-stranded cDNA. |

| Ligation Efficiency | 15-40% for standard ligation | Critical for the successful incorporation of cDNA into the vector.[6] |

| Transformation Efficiency | 10⁶ - 10⁹ cfu/µg of plasmid DNA | Determines the number of independent clones in the library.[7] |

| Library Titer (Primary Clones) | 10⁶ - 10⁷ primary clones | Represents the complexity of the library; a higher number of clones increases the probability of finding rare transcripts.[8] |

| Average Insert Size | 1-3 kb | Should reflect the average size of the mRNA population. |

| Percentage of Recombinant Clones | > 90% | A high percentage indicates efficient ligation and cloning. |

| Chimeric Clone Frequency | < 1-5% | Chimeric clones are artifacts that can complicate downstream analysis.[7] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the construction of a cDNA library.

mRNA Isolation from Eukaryotic Cells

Objective: To isolate high-quality, intact mRNA from a cellular source.

Materials:

-

Total RNA sample

-

Oligo(dT) cellulose beads or magnetic beads[9]

-

Lysis/Binding Buffer (20 mM Tris-HCl pH 7.5, 1.0 M LiCl, 2 mM EDTA)[5]

-

Washing Buffer A (10 mM Tris-HCl pH 7.5, 0.15 M LiCl, 1 mM EDTA)[9]

-

Washing Buffer B (10 mM Tris-HCl pH 7.5, 0.15 M LiCl, 1 mM EDTA)[5]

-

Elution Buffer (10 mM Tris-HCl pH 7.5)[5]

-

RNase-free water

-

Microcentrifuge tubes, RNase-free

-

Magnetic stand (for magnetic beads)

Protocol:

-

Prepare Total RNA: Start with a high-quality total RNA sample, ensuring it is free from genomic DNA contamination. The A260/A280 ratio should be ~2.0.[10]

-

Prepare Oligo(dT) Beads: Resuspend the oligo(dT) beads thoroughly. Transfer the desired volume of beads to an RNase-free microcentrifuge tube. Place the tube on a magnetic stand for 30 seconds and remove the supernatant. Wash the beads by resuspending them in an equivalent volume of Lysis/Binding Buffer.[9]

-

Bind mRNA: Add the total RNA sample to the washed oligo(dT) beads. Incubate with continuous mixing for 3-5 minutes at room temperature to allow the poly(A) tails of the mRNA to anneal to the oligo(dT) on the beads.[9]

-

Wash the Beads: Place the tube on the magnetic stand for 2 minutes and discard the supernatant. Wash the beads twice with Washing Buffer A, followed by two washes with Washing Buffer B. Ensure all supernatant is removed after each wash.[5][9]

-

Elute mRNA: Resuspend the beads in Elution Buffer. Incubate at 65-70°C for 2 minutes to release the mRNA from the beads. Place the tube on the magnetic stand and carefully transfer the supernatant containing the purified mRNA to a new RNase-free tube.

-

Quantify and Assess Quality: Determine the concentration and purity of the mRNA using a spectrophotometer. Assess the integrity of the mRNA by running a sample on a denaturing agarose gel.

First-Strand cDNA Synthesis

Objective: To synthesize a single-stranded cDNA molecule complementary to the isolated mRNA template.

Materials:

-

Purified mRNA (1-5 µg)

-

Oligo(dT) primer (50 µM) or Random Hexamers (60 µM)[11]

-

dNTP mix (10 mM)

-

5X First-Strand Buffer

-

DTT (0.1 M)

-

RNase Inhibitor

-

Reverse Transcriptase (e.g., SuperScript II)

-

RNase-free water

Protocol:

-

Prepare the RNA-Primer Mix: In a sterile, RNase-free microcentrifuge tube, combine the following:

-

Purified mRNA: 1-5 µg

-

Oligo(dT) primer or Random Hexamers: 2 µL

-

dNTP mix (10 mM): 1 µL

-

Nuclease-free water to a final volume of 12 µL[11]

-

-

Denature RNA: Heat the mixture at 65°C for 5 minutes, then immediately place it on ice for at least 1 minute. This step helps to disrupt secondary structures in the mRNA.[12]

-

Prepare the Reaction Mix: In a separate tube, prepare the reverse transcription reaction mix by combining:

-

5X First-Strand Buffer: 4 µL

-

DTT (0.1 M): 2 µL

-

RNase Inhibitor: 1 µL

-

-

Combine and Incubate: Add the reaction mix to the RNA-primer mix. Add 1 µL of Reverse Transcriptase. Mix gently by pipetting.

-

Synthesize First Strand: Incubate the reaction at 42°C for 50-60 minutes.[12]

-

Inactivate Enzyme: Terminate the reaction by incubating at 70°C for 15 minutes.[12]

Second-Strand cDNA Synthesis

Objective: To synthesize the second strand of DNA, creating a double-stranded cDNA molecule.

Materials:

-

First-strand cDNA reaction product

-

5X Second-Strand Buffer

-

dNTP mix (10 mM)

-

E. coli DNA Ligase

-

E. coli DNA Polymerase I

-

E. coli RNase H

-

T4 DNA Polymerase

-

EDTA (0.5 M)

-

Nuclease-free water

Protocol:

-

Prepare the Second-Strand Reaction: On ice, add the following to the first-strand reaction tube:

-

Nuclease-free water: 91 µL

-

5X Second-Strand Buffer: 30 µL

-

dNTP mix (10 mM): 3 µL

-

E. coli DNA Ligase: 1 µL

-

E. coli DNA Polymerase I: 4 µL

-

E. coli RNase H: 1 µL

-

-

Incubate: Mix gently and incubate at 16°C for 2 hours.

-

Blunt the Ends: Add 2 µL of T4 DNA Polymerase and incubate at 16°C for 5 minutes to create blunt-ended cDNA molecules.

-

Stop the Reaction: Add 10 µL of 0.5 M EDTA to stop the reaction.

cDNA Size Fractionation

Objective: To remove small cDNA fragments, primers, and adapters, and to select for larger cDNA molecules.

Materials:

-

Double-stranded cDNA

-

Size-exclusion chromatography column (e.g., Sephacryl S-500)[13]

-

TEN Buffer (10 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 25 mM NaCl)[13]

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare the Column: Equilibrate the size-exclusion column with TEN buffer according to the manufacturer's instructions.

-

Load the Sample: Load the cDNA sample onto the column.

-

Collect Fractions: Elute the cDNA with TEN buffer and collect fractions.[13]

-

Analyze Fractions: Analyze a small aliquot of each fraction by agarose gel electrophoresis to determine the size range of the cDNA in each fraction.

-

Pool Fractions: Pool the fractions containing cDNA of the desired size range (typically >500 bp).

Ligation of cDNA into a Vector

Objective: To insert the size-selected cDNA into a suitable cloning vector.

Materials:

-

Size-selected double-stranded cDNA

-

Cloning vector (e.g., pUC19, pBluescript), linearized and dephosphorylated

-

10X Ligation Buffer

-

T4 DNA Ligase

-

Nuclease-free water

Protocol:

-

Set up the Ligation Reaction: In a microcentrifuge tube, combine the following:

-

Linearized vector (e.g., 50 ng)

-

cDNA insert (in a 3:1 molar ratio to the vector)

-

10X Ligation Buffer: 2 µL

-

T4 DNA Ligase: 1 µL

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate: Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.[14]

-

Heat Inactivate: Heat inactivate the ligase at 65°C for 10 minutes.

Transformation of E. coli

Objective: To introduce the recombinant plasmids into competent E. coli cells for propagation.

Materials:

-

Ligation reaction product

-

High-efficiency competent E. coli cells (e.g., DH5α)

-

SOC medium

-

LB agar plates with the appropriate antibiotic

Protocol:

-

Thaw Competent Cells: Thaw a tube of competent E. coli cells on ice.

-

Add Ligation Product: Add 1-5 µL of the ligation reaction to the competent cells. Mix gently by flicking the tube.[15]

-

Incubate on Ice: Incubate the mixture on ice for 30 minutes.[16]

-

Heat Shock: Transfer the tube to a 42°C water bath for 45-90 seconds.[15][17]

-

Incubate on Ice: Immediately return the tube to ice for 2 minutes.[15]

-

Recovery: Add 950 µL of pre-warmed SOC medium to the tube and incubate at 37°C for 1 hour with shaking.[16]

-

Plate the Cells: Spread 50-100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotic for selection.

-

Incubate: Incubate the plates overnight at 37°C. The resulting colonies collectively represent the cDNA library.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows involving cDNA libraries.

References

- 1. Next-generation cDNA screening for oncogene and resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. RNA Yields from Tissues and Cells | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. ulab360.com [ulab360.com]

- 5. Dynabeads mRNA Purification Kit for mRNA Purification from Total RNA preps | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Quantitation of next generation sequencing library preparation protocol efficiencies using droplet digital PCR assays - a systematic comparison of DNA library preparation kits for Illumina sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directional cDNA library construction assisted by the in vitro recombination reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cDNA Library Construction | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Quality Control in NGS Library Preparation Workflow - CD Genomics [cd-genomics.com]

- 11. First Strand cDNA Synthesis (M0368) [protocols.io]

- 12. ccr.cancer.gov [ccr.cancer.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

what is a cDNA clone and how is it generated

An In-depth Technical Guide to cDNA Clones: Generation and Applications

A complementary DNA (cDNA) clone is a DNA representation of a messenger RNA (mRNA) molecule, housed within a cloning vector.[1][2][3] Unlike a genomic DNA clone, which encompasses the entire gene sequence as it exists on the chromosome—including non-coding introns and regulatory regions—a cDNA clone is derived from a mature, spliced mRNA transcript.[4][5] Consequently, it contains only the protein-coding sequences (exons) and the 5' and 3' untranslated regions (UTRs).[4][6]

This fundamental difference makes cDNA clones an invaluable tool for researchers, particularly in the fields of molecular biology, genomics, and drug development.[6] Because they lack introns, cDNA clones can be expressed in prokaryotic systems like E. coli, which do not have the cellular machinery to splice introns from a eukaryotic gene.[1][7] This allows for the large-scale production of specific eukaryotic proteins for functional studies, therapeutic development, and diagnostics.[8][9] Furthermore, collections of cDNA clones, known as cDNA libraries, represent the transcriptome—the complete set of expressed genes—of a specific cell type or tissue at a particular time, providing a powerful snapshot of gene activity.[1][8][10]

This guide provides a detailed technical overview of the generation of cDNA clones, from initial mRNA isolation to the final transformation and selection of recombinant clones.

The Workflow of cDNA Clone Generation

The creation of a cDNA clone is a multi-step process that involves several core molecular biology techniques. The overall workflow can be visualized as a sequential pathway from RNA to a stable, replicable DNA molecule within a host organism.

Caption: Overall workflow for generating a cDNA clone.

Experimental Protocols

Step 1 & 2: mRNA Isolation and Purification

The quality of the starting mRNA is critical for generating full-length cDNA clones.[11] The process begins with the isolation of total RNA from the biological sample of interest, followed by the specific purification of mRNA.

Methodology: Oligo(dT)-based mRNA Purification

Eukaryotic mRNA molecules are distinguished by a polyadenylated (poly-A) tail at their 3' end. This feature is exploited for their selective isolation.

-

Homogenization & Lysis: Lyse cells or tissues in a buffer containing a strong denaturant (e.g., guanidinium isothiocyanate) to inactivate endogenous RNases.

-

Total RNA Extraction: Extract total RNA from the lysate using a method such as phenol-chloroform extraction or a silica-based column purification kit.

-

mRNA Capture: Pass the total RNA solution through a column or over magnetic beads containing immobilized oligo(dT) primers. The poly-A tails of the mRNA molecules will hybridize to the oligo(dT) sequences, capturing them on the solid support.[3][12]

-

Washing: Wash the column or beads with a high-salt buffer to remove contaminating ribosomal RNA (rRNA) and transfer RNA (tRNA), which do not have poly-A tails.

-

Elution: Elute the purified mRNA from the solid support using a low-salt buffer or sterile, nuclease-free water. This disrupts the hybridization between the poly-A tails and the oligo(dT) primers.[13]

-

Quantification: Determine the concentration and purity of the eluted mRNA using UV spectrophotometry (A260/A280 ratio).

Step 3: First-Strand cDNA Synthesis (Reverse Transcription)

This is the core step where the genetic information from the mRNA template is converted into a DNA sequence.[14][15] The reaction is catalyzed by a reverse transcriptase, an RNA-dependent DNA polymerase.[16]

Methodology: Reverse Transcription

-

Primer Annealing: In a sterile microcentrifuge tube, combine the purified mRNA template with a specific primer. Heat the mixture to 65-70°C for 5 minutes to denature any secondary structures in the RNA, then immediately place on ice for at least 1 minute to allow the primers to anneal.[15]

-

Priming Strategies:

-

Oligo(dT) Primers: These primers (typically 18-20 nucleotides long) bind to the poly-A tail, initiating synthesis from the 3' end of the mRNA.[17][18]

-

Random Hexamers: These are short, random sequences of six nucleotides that can anneal at multiple points along the mRNA. This is useful for long transcripts or those lacking a poly-A tail.[17][18]

-

Gene-Specific Primers (GSPs): Used to synthesize cDNA from a single, specific mRNA of interest.

-

-

-

Reaction Assembly: On ice, add the remaining components to the annealed mRNA-primer mix.

-

Incubation: Incubate the reaction mixture at a temperature optimal for the chosen reverse transcriptase (e.g., 42-50°C for M-MuLV reverse transcriptase) for 50-60 minutes.[16] More thermostable enzymes can be used at higher temperatures to overcome complex RNA secondary structures.[16]

-

Enzyme Inactivation: Terminate the reaction by heating at 70-85°C for 5-15 minutes. The product is a stable RNA-DNA hybrid.[12]

Table 1: Typical First-Strand cDNA Synthesis Reaction

| Component | Final Concentration / Amount | Purpose |

| Purified mRNA | 1 pg - 5 µg | Template for synthesis |

| Primer (Oligo(dT) or Random) | 50 - 250 ng | Provides a 3'-OH group for reverse transcriptase to initiate synthesis |

| dNTP Mix | 10 mM total (2.5 mM each) | Building blocks for the new DNA strand |

| 5X Reaction Buffer | 1X | Provides optimal pH and salt conditions for the enzyme |

| DTT | 0.1 M | Reducing agent, maintains enzyme activity |

| RNase Inhibitor | 20 - 40 units | Protects RNA template from degradation by contaminating RNases |

| Reverse Transcriptase | 200 units | Catalyzes the synthesis of DNA from the RNA template |

| Nuclease-Free Water | To final volume | Solvent |

Step 4: Second-Strand cDNA Synthesis

To create a double-stranded DNA (ds-cDNA) molecule suitable for cloning, a complementary second strand must be synthesized.

Caption: Detailed steps of first and second-strand cDNA synthesis.

Methodology: Nick Translation Replacement

This is a widely used method for second-strand synthesis.[18]

-

Reaction Assembly: To the first-strand reaction product (the RNA-DNA hybrid), add a cocktail containing DNA Polymerase I, RNase H, and E. coli DNA Ligase in a suitable buffer with dNTPs.

-

Incubation: Incubate the mixture at 16°C for 2 hours.

-

RNase H: Introduces nicks and gaps in the mRNA strand of the hybrid.

-

DNA Polymerase I: Synthesizes the second DNA strand using the first cDNA strand as a template. Its 5'→3' exonuclease activity removes the nicked mRNA ahead of it, while its polymerase activity fills the gap with DNA.

-

E. coli DNA Ligase: Seals the nicks in the newly synthesized second strand.

-

-

Blunt-Ending (Optional): After synthesis, treat the ds-cDNA with T4 DNA Polymerase to fill in any 5' overhangs and chew back any 3' overhangs, creating blunt-ended DNA molecules ready for ligation.

-

Purification: Purify the final ds-cDNA product using a spin column or ethanol precipitation to remove enzymes, dNTPs, and buffers.

Step 5: Incorporation of cDNA into a Vector (Ligation)

The ds-cDNA is inserted into a cloning vector, most commonly a bacterial plasmid.[19] This process, called ligation, creates a stable recombinant DNA molecule.

Table 2: Comparison of Common Cloning Vectors

| Vector Type | Host Organism | Typical Insert Size Capacity | Primary Application |

| Plasmid (e.g., pBR322, pUC19) | E. coli | Up to 10-15 kb | Routine cloning, cDNA libraries, protein expression |

| Bacteriophage Lambda | E. coli | Up to 23 kb | Larger cDNA libraries, genomic libraries |

| Cosmid | E. coli | 30 - 45 kb | Large gene cloning, genomic libraries |

| BAC (Bacterial Artificial Chromosome) | E. coli | 150 - 350 kb | Genomics, mapping large genomes |

Methodology: T4 DNA Ligase-Mediated Ligation

-

Vector & Insert Preparation:

-

Vector: Digest the chosen plasmid vector with one or more restriction enzymes in its multiple cloning site (MCS). Dephosphorylate the vector ends with an alkaline phosphatase to prevent self-ligation.

-

Insert (ds-cDNA): To create compatible "sticky ends," short, double-stranded DNA sequences called linkers or adaptors, which contain a specific restriction site, are often ligated to the blunt ends of the ds-cDNA.[3] The modified cDNA is then digested with the corresponding restriction enzyme.

-

-

Ligation Reaction Setup: In a microcentrifuge tube, combine the prepared vector and cDNA insert. A molar ratio of insert to vector of 3:1 is commonly used to favor the formation of recombinant plasmids.[20]

-

Incubation: Add T4 DNA Ligase and its corresponding buffer. Incubate the reaction. Incubation conditions depend on the type of DNA ends:

-

Enzyme Inactivation: Inactivate the T4 DNA ligase by heating at 65°C for 10 minutes. The ligation mixture containing the recombinant plasmids is now ready for transformation.[21]

Step 6: Transformation into a Host Organism

The recombinant plasmids are introduced into host cells, typically chemically competent E. coli, where they will be replicated.[22]

Methodology: Chemical Transformation with Heat Shock

-

Thawing Cells: Thaw a vial of competent E. coli cells on ice.

-

Adding DNA: Add 1-5 µL of the ligation reaction mixture to the 50 µL of competent cells. Gently mix by flicking the tube.[23][24]

-

Incubation on Ice: Incubate the cell-DNA mixture on ice for 30 minutes to allow the plasmid DNA to associate with the cell surface.[23][25][26]

-

Heat Shock: Transfer the tube to a 42°C water bath for exactly 30-45 seconds.[23][25][26] This rapid temperature change creates transient pores in the cell membrane, allowing the plasmids to enter the cell.[26]

-

Recovery on Ice: Immediately return the tube to ice for 2-5 minutes to close the pores.[25]

-

Outgrowth: Add 250-950 µL of pre-warmed, nutrient-rich SOC medium to the tube and incubate at 37°C for 60 minutes with shaking.[23][25] This allows the cells to recover and express the antibiotic resistance gene encoded on the plasmid.

-

Plating: Spread 50-200 µL of the transformed cells onto an LB agar plate containing the appropriate antibiotic for selection.

-

Incubation: Incubate the plate overnight at 37°C. Only bacteria that have successfully taken up a plasmid will form colonies.

Screening and Verification

Once colonies have grown, the final step is to identify the clones containing the desired cDNA insert. This can be done through several methods:

-

Colony Hybridization: Colonies are transferred to a membrane and lysed. A labeled DNA probe complementary to the gene of interest is used to hybridize to and identify the target clone.[8][10][27]

-

PCR Screening: A small amount of a bacterial colony is used as a template for a PCR reaction with primers specific to the cDNA insert.[10][28]

-

Restriction Digest Analysis: Plasmid DNA is isolated from several colonies and digested with restriction enzymes to confirm the presence and size of the insert.

-

DNA Sequencing: The most definitive method, where the isolated plasmid is sequenced to verify the complete and correct sequence of the cDNA clone.

By following these detailed protocols, researchers can successfully generate cDNA clones, providing a robust platform for a wide array of applications in gene function analysis, protein expression, and drug discovery.

References

- 1. google.com [google.com]

- 2. Khan Academy [khanacademy.org]

- 3. m.youtube.com [m.youtube.com]

- 4. medicine.jrank.org [medicine.jrank.org]

- 5. youtube.com [youtube.com]

- 6. High-throughput plasmid cDNA library screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. microbenotes.com [microbenotes.com]

- 9. m.youtube.com [m.youtube.com]

- 10. kvmwai.edu.in [kvmwai.edu.in]

- 11. Efficient cloning of full-length cDNAs based on cDNA size fractionation. | Semantic Scholar [semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Standard Reverse Transcription Protocol [sigmaaldrich.com]

- 15. 最適な cDNA 合成のための 5 ステップ | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. neb.com [neb.com]

- 17. Overview of cDNA Synthesis - CD Genomics [cd-genomics.com]

- 18. youtube.com [youtube.com]

- 19. Comparison Between Different Types Of Vectors | PDF [slideshare.net]

- 20. youtube.com [youtube.com]

- 21. google.com [google.com]

- 22. Competent Cell Protocols [sigmaaldrich.com]

- 23. neb.com [neb.com]

- 24. Routine Cloning Using Top10 Competent Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. origene.com [origene.com]

- 26. genscript.com [genscript.com]

- 27. Screening cDNA Libraries by Hybridization with Double-Stranded DNA Probes and Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]

- 28. pnas.org [pnas.org]

Exploring the Transcriptome Using cDNA Sequencing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of complementary DNA (cDNA) sequencing for transcriptome analysis. It is designed to serve as a technical resource for researchers, scientists, and professionals in drug development who are leveraging transcriptomic data to advance their scientific inquiries and therapeutic innovations.

Introduction to Transcriptomics and cDNA Sequencing

The transcriptome represents the complete set of RNA transcripts in a cell at a specific point in time, providing a dynamic snapshot of gene activity. Unlike the relatively static genome, the transcriptome is highly responsive to internal and external stimuli, making its analysis crucial for understanding cellular states in both health and disease. High-throughput sequencing of cDNA, commonly known as RNA-Seq, has become the gold standard for transcriptome profiling.[1][2] This technology allows for the quantification and characterization of RNA molecules, offering profound insights into gene expression, alternative splicing, and the discovery of novel transcripts.[3][4]

In the context of drug discovery and development, transcriptome analysis is instrumental in identifying novel drug targets, elucidating mechanisms of action, discovering biomarkers for patient stratification, and assessing drug efficacy and toxicity.[3][5][6][7][8] By comparing the transcriptomes of treated versus untreated cells or diseased versus healthy tissues, researchers can uncover the molecular pathways modulated by a compound or associated with a pathology.[6][7]

Experimental Workflow: From RNA to Sequenceable Library

The conversion of RNA into a cDNA library is a critical phase in transcriptome analysis. The following diagram and protocol detail a standard workflow for preparing a strand-specific cDNA library suitable for Illumina sequencing platforms.

Detailed Experimental Protocol: Illumina TruSeq Stranded mRNA Sample Preparation

This protocol is a condensed guide based on the Illumina TruSeq Stranded mRNA Sample Preparation methodology.[1][5][9][10]

Day 1: RNA to Double-Stranded cDNA

-

mRNA Isolation:

-

Start with 100 ng to 1 µg of high-quality total RNA.

-

Isolate polyadenylated mRNA using oligo(dT) magnetic beads. This step enriches for protein-coding transcripts.[9]

-

Wash the beads to remove ribosomal RNA (rRNA) and other non-polyadenylated RNAs.

-

-

RNA Fragmentation:

-

Elute the purified mRNA and fragment it into smaller pieces (typically 150-200 bp) using divalent cations under elevated temperature.[9] The fragmentation time can be adjusted to achieve the desired insert size.

-

-

First Strand cDNA Synthesis:

-

Second Strand cDNA Synthesis:

-

Synthesize the second cDNA strand using DNA Polymerase I and RNase H. To achieve strand specificity, dUTP is incorporated in place of dTTP in the second strand synthesis mix.[9]

-

-

Reaction Clean-up:

-

Purify the double-stranded cDNA using magnetic beads to remove enzymes, primers, and unincorporated nucleotides.

-

Day 2: cDNA to Final Sequencing Library

-

Adenylate 3' Ends:

-

Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments. This "A-tailing" step prevents the fragments from ligating to each other and prepares them for adapter ligation.

-

-

Ligate Adapters:

-

Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences necessary for binding to the sequencing flow cell and for PCR amplification.

-

-

PCR Amplification:

-

Enrich the adapter-ligated cDNA fragments through a limited number of PCR cycles. This step amplifies the library and adds index sequences for multiplexing. The polymerase used in this step will not amplify the dUTP-containing second strand, thus preserving the strand information of the original RNA.[9]

-

-

Library Validation and Quantification:

-

Assess the quality and size distribution of the final cDNA library using an Agilent Bioanalyzer or a similar instrument.

-

Quantify the library concentration using qPCR or a fluorometric method (e.g., Qubit) to ensure optimal loading onto the sequencer.

-

Data Analysis Workflow

Following sequencing, the raw data undergoes a series of computational analyses to extract meaningful biological information. The diagram below illustrates a typical RNA-Seq data analysis pipeline.

Data Presentation: Quantitative Summaries

A primary output of RNA-Seq analysis is a table of differentially expressed genes (DEGs) between different conditions. This table typically includes metrics such as log2 fold change (log2FC), p-value, and adjusted p-value (e.g., False Discovery Rate, FDR).

Table 1: Representative Differentially Expressed Genes in Response to EGFR Signaling

The following table presents a hypothetical but representative set of differentially expressed genes in mesenchymal stem cells stimulated with an EGFR ligand, based on findings from related studies.[11][12]

| Gene Symbol | Description | log2 Fold Change | p-value | Adjusted p-value (FDR) |

| IL6 | Interleukin 6 | 3.39 | 1.2e-08 | 4.5e-07 |

| VEGFA | Vascular Endothelial Growth Factor A | 1.01 | 3.4e-05 | 2.1e-04 |

| EREG | Epiregulin | 4.25 | 7.8e-12 | 9.1e-11 |

| HB-EGF | Heparin-Binding EGF-Like Growth Factor | 2.89 | 5.6e-09 | 2.3e-08 |

| DUSP6 | Dual Specificity Phosphatase 6 | 2.15 | 1.1e-07 | 5.0e-06 |

| ZFP36 | ZFP36 Ring Finger Protein | 1.87 | 4.5e-06 | 2.5e-05 |

| S100A8 | S100 Calcium Binding Protein A8 | 1.58 | 9.2e-05 | 4.8e-04 |

| S100A9 | S100 Calcium Binding Protein A9 | 1.72 | 6.3e-05 | 3.5e-04 |

Table 2: Key Quality Control Metrics for RNA-Seq Data

Quality control is a critical step to ensure the reliability of RNA-Seq results. The following table outlines important QC metrics and their typical acceptable ranges.

| Metric | Description | Typical Acceptable Range |

| Per Base Sequence Quality (Phred Score) | A measure of the probability of an incorrect base call. | > 30 for the majority of bases |

| Per Sequence GC Content | The percentage of Guanine and Cytosine bases in the reads. | Should conform to the expected distribution for the organism. |

| Sequence Duplication Levels | The percentage of sequence reads that are identical. | Low duplication is expected for diverse libraries. High duplication may indicate PCR artifacts or low library complexity. |

| Adapter Content | The presence of adapter sequences in the reads. | Should be minimal after trimming. |

| Mapping Rate | The percentage of reads that align to the reference genome or transcriptome. | > 80% is generally considered good. |

Application in Drug Development: Pathway Analysis

A powerful application of transcriptome data is in understanding how a drug or disease perturbs biological pathways. By identifying which pathways are enriched with differentially expressed genes, researchers can gain insights into the underlying molecular mechanisms.

Case Study: Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival, and is frequently dysregulated in cancer.[13][14] Transcriptome analysis can reveal how a targeted therapy affects this pathway.

In a drug discovery context, researchers might treat cancer cells with a novel kinase inhibitor and perform RNA-Seq. If genes downstream of the MAPK pathway, such as FOS and JUN, show significantly reduced expression, it provides strong evidence that the drug is effectively inhibiting the intended pathway. Conversely, if other pro-survival pathways are upregulated, this could indicate a potential mechanism of drug resistance.

Conclusion

Transcriptome analysis using cDNA sequencing is a powerful and versatile tool in the arsenal of researchers, scientists, and drug development professionals. It provides a high-resolution view of gene expression dynamics, enabling the identification of novel therapeutic targets, the elucidation of drug mechanisms, and the discovery of predictive biomarkers. As sequencing technologies continue to advance and data analysis methods become more sophisticated, the role of transcriptomics in advancing our understanding of biology and improving human health will only continue to grow.

References

- 1. support.illumina.com [support.illumina.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Illumina TruSeq Stranded mRNA Sample Preparation Protocol | CHMI services [chmi-sops.github.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Using Transcriptomics and Cell Morphology Data in Drug Discovery: The Long Road to Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process | Lexogen [lexogen.com]

- 9. ostr.ccr.cancer.gov [ostr.ccr.cancer.gov]

- 10. Illumina TruSeq Stranded total Sample Preparation Protocol | CHMI services [chmi-sops.github.io]

- 11. RNA-seq analysis reveals significant effects of EGFR signalling on the secretome of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptomic and ChIP-sequence interrogation of EGFR signaling in HER2+ breast cancer cells reveals a dynamic chromatin landscape and S100 genes as targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 14. KEGG PATHWAY: MAPK signaling pathway - Reference pathway [kegg.jp]

Single-Stranded vs. Double-Stranded cDNA: A Technical Guide for Researchers

An In-depth Examination of Synthesis, Characteristics, and Applications in Modern Molecular Biology

In the landscape of molecular biology, complementary DNA (cDNA) serves as a cornerstone for a vast array of applications, from gene expression analysis to the production of therapeutic proteins.[1][2] Derived from messenger RNA (mRNA) templates through a process called reverse transcription, cDNA provides a stable DNA copy of the expressed genes within a cell at a specific time.[2] This molecule can exist in two primary forms: single-stranded (ss-cDNA) and double-stranded (ds-cDNA).[3] The choice between utilizing ss-cDNA or proceeding to synthesize ds-cDNA is a critical decision point in experimental design, dictated by the specific downstream application.

This technical guide provides a comprehensive overview of the core differences between single-stranded and double-stranded cDNA, details the methodologies for their synthesis, summarizes their primary applications, and presents key quantitative data to inform experimental choices for researchers, scientists, and drug development professionals.

Core Distinctions: Single-Stranded vs. Double-Stranded cDNA

The fundamental difference lies in their structure: ss-cDNA is a single polynucleotide chain complementary to the initial mRNA template, while ds-cDNA is a complete double helix.[4] This structural variation dictates their stability, synthesis methods, and suitability for various molecular techniques.

| Feature | Single-Stranded cDNA (ss-cDNA) | Double-Stranded cDNA (ds-cDNA) |

| Structure | A single strand of DNA complementary to the mRNA template. | A double helix of DNA, with one strand complementary to the mRNA and the other complementary to the first cDNA strand. |

| Synthesis | Generated directly from an mRNA template via reverse transcription (First-Strand Synthesis).[5] | Synthesized using ss-cDNA as a template in a subsequent reaction (Second-Strand Synthesis).[5] |

| Stability | Less stable than ds-cDNA.[6][7] | Highly stable due to its double-stranded nature.[6] |

| Introns | Contains no introns, as it is derived from spliced mRNA.[2][8] | Contains no introns.[2][8] |

| Primary Use | Template for PCR/qPCR, template for second-strand synthesis, hybridization probes.[6][9] | Gene cloning, cDNA library construction, protein expression, RNA sequencing.[3][10] |

| Amplification | Cannot be directly cloned into vectors; serves as a template for amplification. | Can be directly cloned into plasmids and other vectors for amplification and expression.[5] |

Synthesis of cDNA: From RNA to Double-Stranded DNA

The creation of cDNA is a two-stage process. The first stage, reverse transcription, always results in single-stranded cDNA. The optional second stage generates the complementary strand to form double-stranded cDNA.

First-Strand Synthesis: Generating ss-cDNA

The synthesis of the first strand of cDNA is catalyzed by a reverse transcriptase (RT) enzyme, which reads an RNA template to synthesize a complementary DNA strand.[5]

Key Components:

-

RNA Template: High-quality, intact total RNA or purified mRNA is required.[11] It is crucial to eliminate genomic DNA contamination, often through a DNase I treatment step.[11][12]

-

Reverse Transcriptase: Enzymes like Moloney Murine Leukemia Virus (M-MuLV) or Avian Myeloblastosis Virus (AMV) reverse transcriptase are commonly used.[5] Engineered enzymes offer higher thermostability and processivity, which is beneficial for transcribing RNA with significant secondary structures.[5][13]

-

Primers: The initiation of synthesis requires a primer. The choice of primer is critical and depends on the experimental goal:

-

Oligo(dT) Primers: These primers bind to the poly(A) tail of eukaryotic mRNAs, making them ideal for generating full-length cDNA from mature transcripts.[14][15]

-

Random Primers (e.g., Random Hexamers): These primers anneal at multiple points along the RNA template, resulting in a broader representation of all RNA types (including non-polyadenylated RNAs) and are useful for fragmented or complex RNA.[16]

-

Gene-Specific Primers (GSPs): Designed to bind to a specific RNA sequence, they are used when the goal is to generate cDNA for a particular gene, offering the highest specificity, commonly used in one-step RT-PCR.[17]

-

-

dNTPs: A mixture of deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, dTTP) serves as the building blocks for the new DNA strand.

-

Buffer: Provides the optimal chemical environment (pH, salt concentration) for the reverse transcriptase.

dot digraph "First_Strand_cDNA_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for First-Strand (ss-cDNA) Synthesis", splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes RNA [label="Purified mRNA or Total RNA\n(with Poly(A) Tail)", fillcolor="#F1F3F4", fontcolor="#202124"]; Primer [label="Add Primers\n(Oligo(dT), Random Hexamers, or GSP)", fillcolor="#F1F3F4", fontcolor="#202124"]; RT_Mix [label="Add Reverse Transcriptase,\ndNTPs, and Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at Optimal Temperature\n(e.g., 42-55°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Hybrid [label="RNA-DNA Hybrid Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ss_cDNA [label="Single-Stranded cDNA (ss-cDNA)\nReady for qPCR or Second-Strand Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RNA -> Primer [label="1. Priming"]; Primer -> RT_Mix [label="2. Reaction Setup"]; RT_Mix -> Incubate [label="3. Reverse Transcription"]; Incubate -> Hybrid [label="Synthesis Occurs"]; Hybrid -> ss_cDNA [label="4. Optional: RNA Template Removal\n(e.g., RNase H or heat)"];

// Graph attributes graph [bgcolor="#FFFFFF", compound=true, nodesep=0.6, ranksep=0.4]; node [width=2.5, height=0.7]; } Caption: Workflow for First-Strand (ss-cDNA) Synthesis.

Second-Strand Synthesis: Creating ds-cDNA

Once the first strand is synthesized, the RNA template is typically removed, and the second DNA strand is generated using the ss-cDNA as a template. This creates a stable, double-stranded molecule ready for cloning or sequencing library preparation.[5]

Common Methodologies:

-

RNase H and DNA Polymerase I: This classic method uses RNase H to nick and degrade the RNA strand in the RNA-DNA hybrid.[15] The remaining RNA fragments act as primers for DNA Polymerase I, which synthesizes the second strand while its exonuclease activity removes the RNA primers. DNA ligase then seals the nicks.[5][15]

-

Template-Switching: This method is often used to ensure the capture of the full 5' end of the transcript. After the reverse transcriptase reaches the 5' end of the mRNA, a terminal transferase activity of the enzyme adds a few nucleotides (typically dC) to the 3' end of the new cDNA. A template-switching oligo (TSO) with a complementary sequence (e.g., oligo-dG) anneals to this tail and serves as a new template for the reverse transcriptase to continue synthesis, effectively creating a universal priming site. The second strand is then synthesized via PCR using primers that target the TSO sequence and the initial primer sequence.[11]

-

Gubler and Hoffman Method: This is a widely used technique where RNase H creates nicks in the RNA strand, providing 3'-OH groups. DNA Polymerase I then synthesizes the second strand starting from these nicks, replacing the RNA as it goes.

dot digraph "Second_Strand_cDNA_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Second-Strand (ds-cDNA) Synthesis", splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Hybrid [label="Start: RNA-DNA Hybrid\n(from First-Strand Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RNaseH [label="Add RNase H to Nick RNA Strand", fillcolor="#F1F3F4", fontcolor="#202124"]; DNAPol [label="Add DNA Polymerase I and dNTPs", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Second-Strand Synthesis\n(DNA Pol I replaces RNA)", fillcolor="#FBBC05", fontcolor="#202124"]; Ligation [label="Add DNA Ligase to Seal Nicks", fillcolor="#F1F3F4", fontcolor="#202124"]; ds_cDNA [label="Blunt-Ended, Double-Stranded cDNA (ds-cDNA)\nReady for Cloning or Library Prep", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Hybrid -> RNaseH [label="1. RNA Degradation"]; RNaseH -> DNAPol [label="2. Reaction Setup"]; DNAPol -> Synthesis [label="3. Synthesis"]; Synthesis -> Ligation [label="4. Ligation"]; Ligation -> ds_cDNA [label="Final Product"];

// Graph attributes graph [bgcolor="#FFFFFF", compound=true, nodesep=0.6, ranksep=0.4]; node [width=3, height=0.8]; } Caption: Workflow for Second-Strand (ds-cDNA) Synthesis.

Quantitative Data Summary

The efficiency of cDNA synthesis can vary significantly based on the choice of reverse transcriptase and priming strategy. Higher efficiency results in better representation of the original RNA population and more sensitive detection of low-abundance transcripts.

| Reverse Transcriptase | Priming Method | Reported cDNA Synthesis Yield (%) | Reference |

| SuperScript IV | RT primers mixture | > 100% | [18] |

| Maxima H- | RT primers mixture | ~95% | [18] |

| SuperScript IV | oligo(dT) | ~71% | [18] |

| Maxima H- | oligo(dT) | ~67% | [18] |

| SuperScript III | oligo(dT) | ~67% | [18] |

| MMLV | RT primers mixture | ~44% | [18] |

| SensiScript | RT primers mixture | ~43% | [18] |

| SensiScript | oligo(dT) | ~40% | [18] |

| (Note: Yields over 100% in some studies may be attributed to artifacts in the quantification method but indicate very high efficiency.)[19] |

Applications in Research and Drug Development

The choice between ss-cDNA and ds-cDNA is dictated by the downstream experimental requirements.

dot digraph "cDNA_Applications" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Logical Flow of cDNA Synthesis and Applications", splines=ortho, rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes mRNA [label="mRNA Template", fillcolor="#F1F3F4", fontcolor="#202124"]; RT [label="First-Strand Synthesis\n(Reverse Transcription)", fillcolor="#FBBC05", fontcolor="#202124"]; ss_cDNA [label="Single-Stranded cDNA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondStrand [label="Second-Strand Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; ds_cDNA [label="Double-Stranded cDNA", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Application Nodes qPCR [label="Application:\nRT-qPCR (Gene Expression)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Probes [label="Application:\nHybridization Probes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cloning [label="Application:\nGene Cloning & Expression", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Library [label="Application:\ncDNA Library Construction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; RNASeq [label="Application:\nRNA Sequencing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges mRNA -> RT; RT -> ss_cDNA; ss_cDNA -> SecondStrand; ss_cDNA -> qPCR; ss_cDNA -> Probes; SecondStrand -> ds_cDNA; ds_cDNA -> Cloning; ds_cDNA -> Library; ds_cDNA -> RNASeq;

// Graph attributes graph [bgcolor="#FFFFFF", nodesep=0.5, ranksep=0.5]; } Caption: Logical Flow of cDNA Synthesis and Applications.

Applications of Single-Stranded cDNA

-

Quantitative Real-Time PCR (RT-qPCR): This is the most common application of ss-cDNA. It serves as the direct template for PCR amplification, allowing for the precise quantification of gene expression levels.[9][12] The amount of amplified product directly correlates with the initial amount of specific mRNA in the sample.

-

Template for Second-Strand Synthesis: As detailed above, ss-cDNA is the necessary intermediate for creating ds-cDNA.

-

Gene Editing and Therapeutics: In the field of gene therapy and editing, ssDNA (including ss-cDNA) is explored as a template for homology-directed repair (HDR) in CRISPR-based systems due to high editing efficiency and reduced off-target effects.[20] It is also used in the development of aptamers and as genetic material in certain vaccines.[20]

Applications of Double-Stranded cDNA

-

cDNA Library Construction: A cDNA library is a collection of cloned cDNA fragments from a specific tissue or cell type, representing the genes expressed at that time.[21] These libraries require ds-cDNA, which can be inserted into vectors (like plasmids) and propagated in host cells (e.g., bacteria).[21][22]

-

Gene Cloning and Protein Expression: ds-cDNA is essential for cloning eukaryotic genes into prokaryotic or other expression systems.[8][10] Because cDNA lacks introns, it can be directly expressed in bacteria, which lack the cellular machinery to splice introns from pre-mRNA.[8][21] This is fundamental for producing recombinant proteins for research, diagnostics, and therapeutics like insulin.[1]

-

RNA Sequencing (RNA-Seq): Modern high-throughput sequencing methods to analyze the transcriptome rely on the conversion of RNA to a library of ds-cDNA fragments.[3] These fragments are then ligated with adapters, amplified, and sequenced to provide a comprehensive snapshot of gene expression.[3]

Experimental Protocols

Below are generalized protocols for the synthesis of single-stranded and double-stranded cDNA. Reagent volumes and incubation times should be optimized based on the specific commercial kit and enzyme used.

Protocol 1: First-Strand cDNA Synthesis

This protocol outlines the synthesis of ss-cDNA from a total RNA sample.

Materials:

-

Purified total RNA (10 ng - 5 µg)

-

Oligo(dT) or Random Hexamer primers

-

dNTP mix (10 mM)

-

Reverse Transcriptase (e.g., M-MuLV, SuperScript IV)

-

5X Reaction Buffer

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

RNA-Primer Annealing:

-

In a sterile, nuclease-free tube, combine:

-

Total RNA: 1 µg

-

Primer (e.g., Oligo(dT)₁₈): 1 µL

-

dNTP mix (10 mM): 1 µL

-

Nuclease-free water: to a final volume of 12 µL

-

-

Mix gently and centrifuge briefly.

-

Incubate at 65-70°C for 5 minutes to denature RNA secondary structures.[23]

-

Immediately place the tube on ice for at least 1 minute to allow primers to anneal.[24]

-

-

Reverse Transcription Reaction:

-

Prepare a master mix on ice by combining:

-

5X Reaction Buffer: 4 µL

-

RNase Inhibitor: 1 µL

-

Reverse Transcriptase: 1 µL

-

Nuclease-free water: 2 µL

-

-

Add 8 µL of the master mix to the RNA-primer tube from Step 1 for a total reaction volume of 20 µL.

-

Mix gently by pipetting and centrifuge briefly.

-

-

Incubation:

-

Incubate the reaction at the enzyme's optimal temperature (e.g., 42°C for M-MuLV, 50-55°C for thermostable enzymes) for 50-60 minutes.

-

Terminate the reaction by heating at 70-85°C for 5-10 minutes.

-

-

Storage: The resulting ss-cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 2: Second-Strand cDNA Synthesis (using RNase H and DNA Pol I)

This protocol follows directly from the first-strand synthesis reaction.

Materials:

-

First-strand cDNA reaction product (20 µL)

-

10X Second Strand Synthesis Reaction Buffer